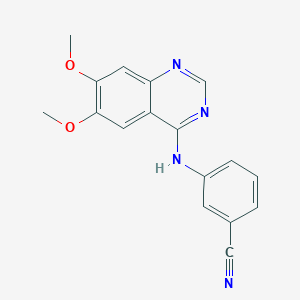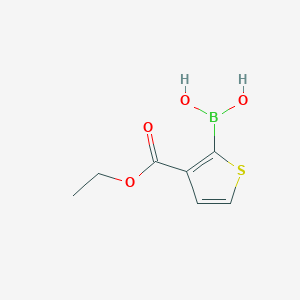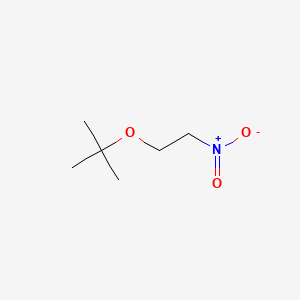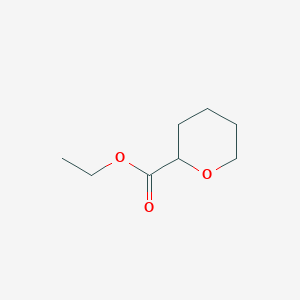
4-Methyl-N-(methylsulfonyl)benzamide
Vue d'ensemble
Description
4-Methyl-N-(methylsulfonyl)benzamide, also known as MSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSB is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of benzoic acid and has a molecular weight of 225.28 g/mol.
Applications De Recherche Scientifique
Oncology Research
4-Methyl-N-(methylsulfonyl)benzamide has been explored for its potential in cancer research, particularly in the inhibition of the Hedgehog (Hh) signaling pathway . This pathway is crucial for cell proliferation and tumor growth, especially in basal cell carcinoma and medulloblastoma. Compounds that can inhibit this pathway may reduce the risk of cancer and improve drug efficacy and tolerability .
Chemical Synthesis
4-Methyl-N-(methylsulfonyl)benzamide can serve as a building block in chemical synthesis, aiding in the creation of complex molecules for various applications, including pharmaceuticals and agrochemicals .
Chromatography
This compound may be used in chromatographic methods to help in the separation of substances, due to its specific interactions with other chemicals, which can be leveraged for analytical purposes .
Drug Design and Discovery
The molecular structure of 4-Methyl-N-(methylsulfonyl)benzamide makes it a candidate for drug design and discovery. Its interactions with various biological targets can be studied to design new drugs with improved efficacy and reduced side effects .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It’s known that similar compounds can bind with high affinity to multiple receptors , which could lead to various biochemical changes. The specific interactions of this compound with its targets need to be further investigated.
Biochemical Pathways
Similar compounds have been found to have diverse biological activities
Pharmacokinetics
It’s known that the compound is a pale-yellow to yellow-brown solid and is soluble in water These properties could influence its bioavailability
Result of Action
Similar compounds have been found to have diverse biological activities . The specific effects of this compound at the molecular and cellular level require further investigation.
Action Environment
It’s known that the compound should be kept in a dark place and sealed in dry conditions . These factors could potentially influence the compound’s action and stability.
Propriétés
IUPAC Name |
4-methyl-N-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7-3-5-8(6-4-7)9(11)10-14(2,12)13/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDNMIQFBSJNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467250 | |
| Record name | 4-Methyl-N-(methylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827624-81-7 | |
| Record name | 4-Methyl-N-(methylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-](/img/structure/B1609937.png)


